molecular formula C10H13NO3S B034484 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide CAS No. 103661-13-8

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

Cat. No.: B034484
CAS No.: 103661-13-8
M. Wt: 227.28 g/mol
InChI Key: NSHOLIWPDBJMPT-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H13NO3S. It is known for its unique structure, which includes a thiomorpholine ring substituted with a hydroxyphenyl group and two oxygen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-hydroxybenzaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure high throughput and consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives .

Scientific Research Applications

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both a hydroxyphenyl group and a thiomorpholine ring with two oxygen atoms. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHOLIWPDBJMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618737
Record name 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103661-13-8
Record name 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 8.74 g of 4-aminophenol in 190 ml of ethanol is added dropwise at 50° to 11.34 g of divinyl sulfone, whereupon rinsing is carried out with 50 ml of ethanol and then the mixture is heated to boiling under reflux under argon for 3 hours. After cooling, the mixture is treated with 480 ml of water and stirred for 1 hour at 0°. The precipitated crystals are removed by filtration under suction, washed with 20 percent ethanol and water and dried. By recrystallization from dichloromethane/methanol/ether there is obtained 4-(p-hydroxyphenyl)-tetrahydro-4H-1,4-thiazine 1,1-dioxide of melting point 153°-155°.
Quantity
8.74 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The preparation of stabilizer compounds of formula S of the invention is illustrated by the following synthesis of Stabilizer S-3. ##STR16## A mixture of para-aminophenol (25 g, 229 mmol) and divinylsulfone (32.5 g, 275 mmol) was heated at reflux in ethanol (100 ml) for two days. The reaction mixture was cooled and poured into ice water (1 l). The mixture was made acidic with the addition of acetic acid and the resulting tan solid was isolated by filtration and washed with water. Recrystallization from methanol afforded the desired 4-(1',1'-dioxothiomorpholino)phenol as a light tan crystalline solid (35 g, 67%). Mp. 149-151° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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